molecular formula C17H13NO4 B7905693 6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B7905693
M. Wt: 295.29 g/mol
InChI Key: BJZQPNHESNGXAR-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C17H13NO4 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the synthesis of the quinoline ring system followed by the introduction of the carboxylic acid and benzyloxy groups.

Starting Materials
2-aminobenzophenone, ethyl acetoacetate, benzyl bromide, sodium ethoxide, sodium hydroxide, sulfuric acid, sodium nitrite, hydrochloric acid, sodium bicarbonate, sodium chloride, water, ethanol

Reaction
Step 1: Synthesis of 2-ethyl-4-oxo-1,2-dihydroquinoline-3-carboxylic acid, a. Dissolve 2-aminobenzophenone in ethanol and add ethyl acetoacetate., b. Add sodium ethoxide and reflux the mixture for several hours., c. Cool the mixture and acidify with sulfuric acid., d. Collect the precipitate and wash with water to obtain 2-ethyl-4-oxo-1,2-dihydroquinoline-3-carboxylic acid., Step 2: Synthesis of 6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a. Dissolve 2-ethyl-4-oxo-1,2-dihydroquinoline-3-carboxylic acid in ethanol and add sodium hydroxide., b. Add benzyl bromide and reflux the mixture for several hours., c. Cool the mixture and acidify with hydrochloric acid., d. Collect the precipitate and wash with water to obtain 6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid., Step 3: Removal of the benzyloxy group, a. Dissolve 6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in ethanol and add sodium bicarbonate., b. Heat the mixture to reflux and add sodium nitrite., c. Cool the mixture and filter to remove any solids., d. Acidify the filtrate with hydrochloric acid and collect the precipitate., e. Wash the precipitate with water to obtain 6-carboxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

properties

IUPAC Name

4-oxo-6-phenylmethoxy-1H-quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-16-13-8-12(22-10-11-4-2-1-3-5-11)6-7-15(13)18-9-14(16)17(20)21/h1-9H,10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZQPNHESNGXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C(C3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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